molecular formula C13H17NO2 B2862925 Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2288709-86-2

Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2862925
CAS No.: 2288709-86-2
M. Wt: 219.284
InChI Key: QDESNHYANQBONP-UHFFFAOYSA-N
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Description

“Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 2288709-86-2. It has a molecular weight of 219.28 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2/c1-3-14-8-4-5-10-9-11 (13 (15)16-2)6-7-12 (10)14/h6-7,9H,3-5,8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activities

  • New Antibiotic Compounds : A study discovered a tetrahydroquinoline derivative, showing significant biological activity against bacteria and fungi, highlighting the compound's potential in antibiotic development (Asolkar et al., 2004).

  • Reactivity and Synthesis : Research into the reactivity of tetrahydroquinoline compounds has led to the synthesis of various quinolones and tetrahydro-4-oxoquinolines, demonstrating the compound's versatility in chemical synthesis (Guillou et al., 1998).

  • Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, related to tetrahydroquinoline, have been shown to possess interesting analgesic and spasmolytic properties, suggesting potential medical applications (Brossi et al., 1960).

  • Efficient Synthesis Methods : A study demonstrated the use of 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for the synthesis of tetrahydroquinoline derivatives, underscoring advancements in greener and more efficient synthesis techniques (Khaligh, 2014).

  • Photochemical Synthesis : Research on the photochemical synthesis of 2,3-homoindoles from related tetrahydroquinoline carboxylates has provided insights into novel synthetic pathways for indole derivatives, which are valuable in various chemical and pharmaceutical applications (Ikeda et al., 1974).

  • Dopamine Agonist Properties : A series of N-alkyl-tetrahydroisoquinolines, similar in structure to Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, was synthesized and evaluated for dopamine-like activity, indicating potential for developing new neurological disorder treatments (Jacob et al., 1981).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

methyl 1-ethyl-3,4-dihydro-2H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-14-8-4-5-10-9-11(13(15)16-2)6-7-12(10)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDESNHYANQBONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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